molecular formula C10H13NO B180194 N-(2-Phenylethyl)acetamide CAS No. 877-95-2

N-(2-Phenylethyl)acetamide

Cat. No. B180194
CAS RN: 877-95-2
M. Wt: 163.22 g/mol
InChI Key: MODKMHXGCGKTLE-UHFFFAOYSA-N
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Patent
US04957917

Procedure details

Triethylamine (1.26 ml, 9.08 mmol), followed by acetyl chloride (0.64 ml, 9.08 mmol) was added to a solution of 2-phenylethylamine (1.04 ml, 8.25 mmol) in dichloromethane (16 ml) at 0° . After 2 hours, the solution was poured into water and extracted thoroughly with ethyl ether. Evaporation of the dried (magnesium sulfate) extracts gave an oil, which was purified on silica using 80% ethyl acetate/hexane. The title amide was obtained as a colorless solid.
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Quantity
1.04 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8](Cl)(=[O:10])[CH3:9].[C:12]1([CH2:18][CH2:19][NH2:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O>ClCCl>[C:8]([NH:20][CH2:19][CH2:18][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
1.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
1.04 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with ethyl ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
extracts gave an oil, which
CUSTOM
Type
CUSTOM
Details
was purified on silica using 80% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.